Cas no 1399481-99-2 (3,5-Dibromo-2-phenylpyridine)

3,5-Dibromo-2-phenylpyridine is a brominated pyridine derivative characterized by its distinct molecular structure, featuring phenyl and bromine substituents at the 2, 3, and 5 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its bromine atoms enhance reactivity, facilitating cross-coupling reactions such as Suzuki or Stille couplings, while the phenylpyridine core contributes to stability and structural diversity. The compound’s high purity and well-defined reactivity profile make it valuable for research and industrial applications requiring precise functionalization. Proper handling is advised due to potential sensitivity to light and moisture.
3,5-Dibromo-2-phenylpyridine structure
3,5-Dibromo-2-phenylpyridine structure
Product Name:3,5-Dibromo-2-phenylpyridine
CAS No:1399481-99-2
MF:C11H7Br2N
MW:312.99
CID:5081305
Update Time:2025-10-23

3,5-Dibromo-2-phenylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dibromo-2-phenylpyridine
    • Inchi: 1S/C11H7Br2N/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H
    • InChI Key: JZTTVUXOMCKPNL-UHFFFAOYSA-N
    • SMILES: C1C=CC=CC=1C1N=CC(Br)=CC=1Br

3,5-Dibromo-2-phenylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR022MAI-500mg
3,5-Dibromo-2-phenylpyridine
1399481-99-2 95%
500mg
$339.00 2025-02-13

Additional information on 3,5-Dibromo-2-phenylpyridine

3,5-Dibromo-2-phenylpyridine: A Comprehensive Overview

3,5-Dibromo-2-phenylpyridine, also known by its CAS number 1399481-99-2, is a versatile organic compound that has garnered significant attention in various fields of chemistry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine atoms at positions 3 and 5, and a phenyl group at position 2. Its molecular formula is C11H8Br2N, and it has a molar mass of approximately 315.86 g/mol.

The synthesis of 3,5-Dibromo-2-phenylpyridine typically involves multi-step processes that often include bromination reactions. One common method involves the bromination of 2-phenylpyridine using bromine in the presence of a suitable catalyst or solvent. The reaction conditions are carefully controlled to ensure selective bromination at the desired positions (3 and 5) on the pyridine ring. This compound is stable under normal conditions but can undergo further reactions depending on the specific application.

3,5-Dibromo-2-phenylpyridine has found applications in various areas of organic chemistry, including as an intermediate in the synthesis of more complex molecules. Its brominated structure makes it a valuable precursor for the preparation of biologically active compounds, such as antiviral and anticancer agents. Recent studies have highlighted its potential in drug discovery, where it serves as a building block for designing molecules with specific pharmacological properties.

In terms of physical properties, 3,5-Dibromo-2-phenylpyridine is typically a crystalline solid with a melting point around 160°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These solubility characteristics make it suitable for use in various organic reactions where solubility is a critical factor.

The latest research on 3,5-Dibromo-2-phenylpyridine has focused on its role in catalytic processes and its potential as a ligand in transition metal complexes. For instance, studies have shown that this compound can act as an effective ligand in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals. Its ability to coordinate with metal centers makes it a promising candidate for developing new catalysts with enhanced activity and selectivity.

Beyond its role in organic synthesis, 3,5-Dibromo-2-phenylpyridine has also been explored for its electronic properties. Researchers have investigated its use in the development of new materials for electronic devices, such as organic semiconductors and light-emitting diodes (LEDs). The bromine substituents on the pyridine ring contribute to its electronic characteristics, making it a potential candidate for applications in optoelectronics.

In conclusion, 3,5-Dibromo-2-phenylpyridine, CAS number 1399481-99-2, is a multifaceted compound with diverse applications across various fields of chemistry. Its unique structure and chemical properties make it an invaluable tool for researchers working on drug discovery, catalysis, and materials science. As ongoing studies continue to uncover new potentials for this compound, its significance in the chemical industry is expected to grow further.

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